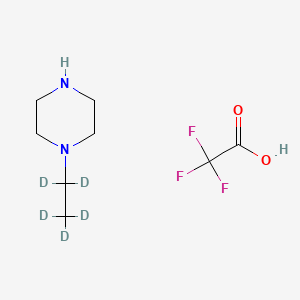
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid is a compound that combines a deuterated ethyl group with a piperazine ring and trifluoroacetic acid Deuterium, a stable isotope of hydrogen, is used to replace hydrogen atoms, resulting in a compound with unique properties
Métodos De Preparación
The synthesis of 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting protected piperazines can then be deprotected and further reacted to obtain the desired compound .
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.
Análisis De Reacciones Químicas
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .
Aplicaciones Científicas De Investigación
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s deuterium content makes it useful in studies involving isotope effects and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes due to the isotope effect. This can result in altered binding affinities and reaction kinetics, making the compound valuable in studies of enzyme mechanisms and drug interactions .
Comparación Con Compuestos Similares
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine can be compared with other similar compounds, such as:
Piperazine: A simple cyclic compound with two nitrogen atoms, commonly used in pharmaceuticals and as an anthelmintic.
Deuterated Compounds: Other deuterated compounds, such as deuterated benzene or deuterated ethanol, which are used in various scientific studies for their unique properties.
Trifluoroacetic Acid Derivatives: Compounds containing trifluoroacetic acid, which are used in organic synthesis and as solvents.
The uniqueness of 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine lies in its combination of deuterium, piperazine, and trifluoroacetic acid, providing a distinct set of properties and applications.
Propiedades
Fórmula molecular |
C8H15F3N2O2 |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
1-(1,1,2,2,2-pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2.C2HF3O2/c1-2-8-5-3-7-4-6-8;3-2(4,5)1(6)7/h7H,2-6H2,1H3;(H,6,7)/i1D3,2D2; |
Clave InChI |
SURKFIJOFRVZJT-LUIAAVAXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N1CCNCC1.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCN1CCNCC1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



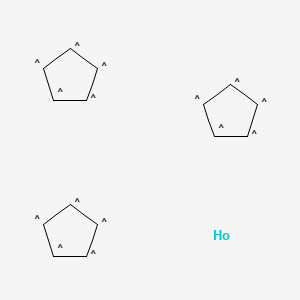
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)

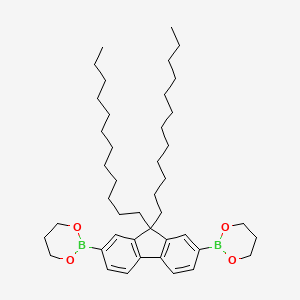
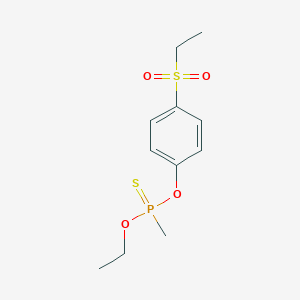
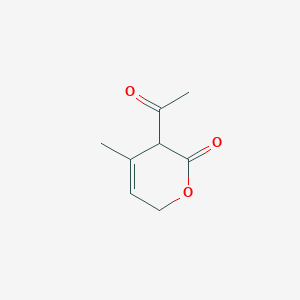

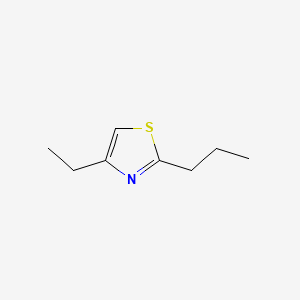
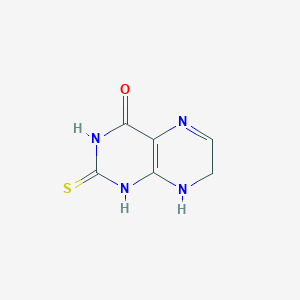
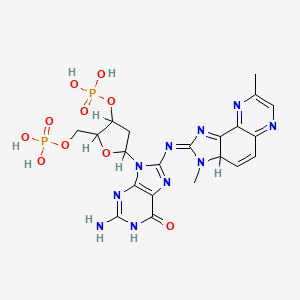
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
